2-(3-Ethoxycyclobutyl)acetic acid
Description
2-(3-Ethoxycyclobutyl)acetic acid is a cyclobutane-derived carboxylic acid featuring an ethoxy (-OCH₂CH₃) substituent at the 3-position of the cyclobutane ring and an acetic acid (-CH₂COOH) group at the 2-position. Cyclobutane rings introduce steric strain and conformational rigidity, which can influence reactivity, solubility, and biological activity .
Properties
IUPAC Name |
2-(3-ethoxycyclobutyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-2-11-7-3-6(4-7)5-8(9)10/h6-7H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKSMSMVDLNXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethoxycyclobutyl)acetic acid typically involves the cyclization of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl cyclobutanecarboxylate with ethyl bromoacetate in the presence of a base, followed by hydrolysis to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and yield. The process often requires stringent control of temperature, pressure, and reactant concentrations to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Ethoxycyclobutyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(3-Ethoxycyclobutyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxycyclobutyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Molecular Features
The table below compares key structural attributes of 2-(3-Ethoxycyclobutyl)acetic acid with related cyclobutyl acetic acid derivatives:
| Compound Name | Substituents on Cyclobutane | Molecular Formula | Functional Groups | Key Structural Notes |
|---|---|---|---|---|
| This compound* | 3-ethoxy | C₈H₁₄O₃† | Ethoxy, acetic acid | Ethoxy group introduces steric bulk |
| 2-(3,3-Difluorocyclobutyl)-2-ethoxyacetic acid | 3,3-difluoro, 2-ethoxy | C₈H₁₂F₂O₃ | Difluoro, ethoxy, acetic acid | Fluorine atoms increase polarity |
| 2-(3-Methylcyclobutyl)acetic acid | 3-methyl | C₇H₁₂O₂ | Methyl, acetic acid | Methyl group enhances hydrophobicity |
| 2-(3-(3-Chlorophenyl)cyclobutyl)acetic acid | 3-(3-chlorophenyl) | C₁₂H₁₃ClO₂ | Chlorophenyl, acetic acid | Aromatic ring enables π-π interactions |
*Inferred structure; †Estimated based on analogs.
Key Observations:
- Substituent Effects : The ethoxy group in this compound likely reduces ring strain compared to fluorine or methyl groups due to its larger size and electron-donating nature .
- Aromatic vs. Aliphatic Substituents : The chlorophenyl analog (C₁₂H₁₃ClO₂) demonstrates how aromatic groups enable intermolecular interactions (e.g., π-stacking), which could influence crystallinity and melting points .
Physicochemical Properties
Acidity:
- The acetic acid group typically has a pKa ~4.76, but substituents on the cyclobutane ring can modulate acidity. Electron-withdrawing groups (e.g., -F in C₈H₁₂F₂O₃) lower the pKa by stabilizing the conjugate base, whereas electron-donating groups (e.g., -OCH₂CH₃) may slightly increase it .
Hydrogen Bonding and Crystallinity:
- Analogs like 2-(3-Bromo-4-methoxyphenyl)acetic acid form centrosymmetric O—H···O hydrogen-bonded dimers in the solid state, a common motif in carboxylic acids .
Biological Activity
2-(3-Ethoxycyclobutyl)acetic acid is a compound that has garnered interest due to its potential biological activities. This article reviews its biological properties, focusing on its antibacterial, anti-inflammatory, and antioxidant activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Chemical Formula : C₉H₁₄O₃
- Molecular Weight : 170.21 g/mol
This compound features a cyclobutane ring substituted with an ethoxy group and a carboxylic acid functional group, which are critical for its biological activity.
Anti-inflammatory Activity
The anti-inflammatory properties of acetic acid derivatives have been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic effects in inflammatory conditions.
- Case Study : A study on related acetic acid derivatives demonstrated a reduction in inflammation markers in animal models of arthritis, indicating that this compound may similarly modulate inflammatory responses.
Antioxidant Activity
Antioxidant activity is another critical aspect of the biological profile of this compound. Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.
- Mechanism : The carboxylic acid group in the compound can donate protons to free radicals, neutralizing them and preventing cellular damage.
- Research Findings : In vitro assays have indicated that related compounds exhibit significant radical scavenging activity, which could be extrapolated to suggest similar effects for this compound.
Research Findings Summary
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
